molecular formula C24H26FN3O4 B2550063 1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775455-37-2

1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No. B2550063
CAS RN: 1775455-37-2
M. Wt: 439.487
InChI Key: YMIDQZICHLCFOK-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a useful research compound. Its molecular formula is C24H26FN3O4 and its molecular weight is 439.487. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential and Applications

  • Serotonin Receptor Antagonism : Compounds structurally related to "1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine" have been investigated for their potential as serotonin 5HT2A receptor antagonists. These compounds are useful for treating conditions such as psychoses, depression, anxiety, drug addiction, and other disorders. The exploration of these molecules emphasizes their potential application in developing new therapeutic agents (Habernickel, 2002).

  • Antimicrobial and Anti-Proliferative Activities : N-Mannich bases of similar structural frameworks demonstrate inhibitory activity against pathogenic bacteria and yeast-like fungi. Additionally, these compounds exhibit anti-proliferative activity against various cancer cell lines, indicating their potential in antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).

  • Motilin Receptor Agonism : Related compounds have been identified as novel small molecule motilin receptor agonists, showing promising pharmacokinetic profiles and potential for gastrointestinal motility disorders. This suggests an avenue for the development of treatments for conditions affecting gastrointestinal transit (Westaway et al., 2009).

Chemical and Molecular Research Applications

  • Synthesis and Characterization : Research has focused on synthesizing and characterizing compounds with the piperidine and oxadiazole scaffolds for their physical and chemical properties. This includes studies on crystal structure, binding energies, and interactions with biological molecules, which are crucial for designing more effective drugs with specific targets (Sanjeevarayappa et al., 2015).

  • Fluorescence Tagging for HPLC : Compounds bearing structural motifs similar to "1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine" have been developed as fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography (HPLC). This application is significant for analytical chemistry, enabling sensitive and specific detection of carboxylic acid-containing molecules (Toyo’oka et al., 1991).

  • Molecular Interaction Studies : The antagonist activity of structurally related N-piperidinyl compounds on the CB1 cannabinoid receptor highlights the importance of molecular interaction studies. These investigations provide insights into the binding conformations and activity profiles of potential therapeutic agents, informing the design of molecules with desired biological effects (Shim et al., 2002).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O4/c1-30-20-8-3-17(13-21(20)31-2)15-23(29)28-11-9-16(10-12-28)14-22-26-24(27-32-22)18-4-6-19(25)7-5-18/h3-8,13,16H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIDQZICHLCFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

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